An In-Depth Technical Guide to 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline: Structure, Synthesis, and Characterization
An In-Depth Technical Guide to 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline: Structure, Synthesis, and Characterization
Executive Summary: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline, a specific derivative with significant potential in drug discovery. We delve into its molecular structure, outline a robust synthetic pathway, detail its spectroscopic characterization, and discuss its potential applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.
Molecular Structure and Properties
Chemical Identity and Nomenclature
2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline is a heterocyclic aromatic compound. Its structure consists of a benzimidazole ring system where the C2 position is substituted with a 4-chloroaniline moiety. The fusion of a benzene ring with an imidazole ring gives benzimidazole its characteristic properties, including both weak acidic and basic nature.[4][5]
The key structural features are:
-
Benzimidazole Core: A bicyclic system formed by the fusion of benzene and imidazole rings. This core is a well-known pharmacophore.[1][2][5]
-
2-Aniline Substituent: An aniline (aminophenyl) group attached to the C2 position of the benzimidazole.
-
4-Chloro Group: A chlorine atom at the para-position of the aniline ring.
The presence and position of these functional groups are critical for the molecule's chemical reactivity and biological activity.
Physicochemical Properties
A compound's physicochemical properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The table below summarizes key computed and, where available, experimental properties for related benzimidazole structures.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₁₃H₁₀ClN₃ | Defines the elemental composition and exact mass. |
| Molecular Weight | 243.70 g/mol | Influences diffusion and transport across membranes. |
| CAS Number | Not readily available for this specific structure. Related compounds: 4-(1H-Benzo[d]imidazol-2-yl)aniline (2963-77-1)[6], 2-(4-Chlorophenyl)benzimidazole (1019-85-8)[7], 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline (39861-21-7). | Unique identifier for chemical substances. |
| LogP (Predicted) | ~3.5-4.0 | Indicates lipophilicity and affects membrane permeability and solubility.[8] |
| Hydrogen Bond Donors | 2 (Two -NH groups) | Influences solubility and receptor binding interactions.[8] |
| Hydrogen Bond Acceptors | 3 (Three N atoms) | Influences solubility and receptor binding interactions.[8] |
| Melting Point | >200 °C (Expected) | Physical characteristic indicating purity and stability. |
Synthesis and Mechanism
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and direct methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde.[9][10][11] This reaction, known as the Phillips-Ladenburg condensation, is a robust method for forming the benzimidazole ring system.[9][11]
Recommended Synthetic Protocol
The synthesis of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline can be efficiently achieved via the condensation of 3-chlorobenzene-1,2-diamine with 2-aminobenzoic acid.
Reaction Scheme: (3-Chlorobenzene-1,2-diamine) + (2-Aminobenzoic acid) → 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3-chlorobenzene-1,2-diamine (1.0 eq) and 2-aminobenzoic acid (1.0 eq).
-
Solvent and Catalyst: Add polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) as the solvent and condensing agent. These agents are highly effective for this type of cyclodehydration reaction.
-
Reaction Conditions: Heat the mixture to 160-180 °C with constant stirring for 4-6 hours. The high temperature is necessary to drive the condensation and subsequent cyclization.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to a pH of ~8-9. This step quenches the acid and precipitates the crude product.
-
Isolation: Filter the resulting precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or methanol, to yield the pure 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline.[3]
Causality Insight: The choice of PPA or Eaton's reagent is critical. These strong dehydrating acids protonate the carboxylic acid, activating the carbonyl carbon for nucleophilic attack by the diamine. The subsequent intramolecular cyclization and dehydration steps are efficiently promoted under these anhydrous, high-temperature conditions.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline.
Spectroscopic Characterization
Structural elucidation of the synthesized compound is confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework.
Data Summary
The following table summarizes the expected spectroscopic data based on the structure and data from analogous compounds.[12]
| Technique | Key Features and Expected Observations |
| ¹H NMR | - Aromatic Protons (7.0-8.2 ppm): A series of multiplets corresponding to the protons on the benzimidazole and aniline rings. The specific coupling patterns will depend on the substitution. - -NH₂ Protons (~5.6 ppm): A broad singlet for the aniline amine protons, which is D₂O exchangeable.[12] - -NH Proton (~12.5 ppm): A broad singlet for the imidazole N-H proton, also D₂O exchangeable.[12] |
| ¹³C NMR | - Aromatic Carbons (110-155 ppm): Multiple signals corresponding to the 13 unique carbon atoms in the aromatic rings. - C2 Carbon (~152 ppm): The signal for the carbon at the 2-position of the benzimidazole ring, typically found downfield.[12] |
| IR (KBr) | - N-H Stretch (3450-3200 cm⁻¹): Broad peaks corresponding to the N-H bonds of the imidazole and aniline groups.[12] - C=N Stretch (~1630 cm⁻¹): A sharp peak for the imine bond within the imidazole ring.[12] - Aromatic C-H Stretch (~3050 cm⁻¹): Characteristic stretch for aromatic C-H bonds.[12] - C-Cl Stretch (~750 cm⁻¹): A stretch indicating the presence of the chloro-substituent. |
| Mass Spec (MS) | - Molecular Ion Peak (M⁺): A peak at m/z ≈ 243. - Isotope Peak (M+2): A significant peak at m/z ≈ 245, approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom. |
Self-Validation Insight: The combination of these techniques provides a self-validating system. For example, the molecular formula determined by high-resolution mass spectrometry must be consistent with the integration and number of signals observed in the ¹H and ¹³C NMR spectra. The characteristic M+2 isotope pattern for chlorine in the mass spectrum provides definitive evidence for its presence.
Potential Applications and Biological Significance
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][13] The specific structural motifs in 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline make it a valuable intermediate for developing targeted therapeutics.[14]
-
Anticancer Research: Many 2-substituted benzimidazoles function as inhibitors of key enzymes in cancer progression, such as kinases or polymerases.[13] This compound serves as a building block for more complex molecules designed to target specific oncogenic pathways.
-
Antimicrobial Agents: The benzimidazole core is present in several antifungal and anthelmintic drugs.[13][15] Derivatives of this compound could be screened for activity against various pathogens, including multi-drug resistant strains.[16]
-
Hepatitis C Virus (HCV) Inhibition: Certain 2-aryl benzimidazoles have been identified as inhibitors of the HCV NS5B RNA polymerase, a crucial enzyme for viral replication.[12]
Relationship of Structure to Potential Bioactivity
Caption: Key structural features and their potential interactions with biological targets.
Conclusion
2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline is a compound of significant interest due to its versatile benzimidazole core and strategic substitutions. The synthetic route via Phillips condensation is reliable and scalable. Its structure can be unequivocally confirmed by standard spectroscopic methods. As a key intermediate, it holds considerable promise for the development of novel therapeutic agents across various disease areas, particularly in oncology and infectious diseases. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and further explore the potential of this valuable molecule.
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